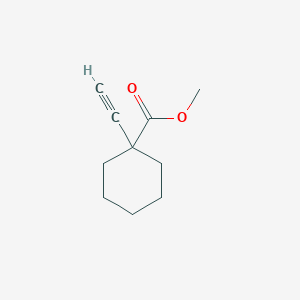
Methyl1-ethynylcyclohexane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-ethynylcyclohexane-1-carboxylate is an organic compound with the molecular formula C10H14O2. It is a derivative of cyclohexane, featuring an ethynyl group and a carboxylate ester. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-ethynylcyclohexane-1-carboxylate typically involves the alkylation of cyclohexanone followed by esterification. One common method includes the reaction of cyclohexanone with ethynylmagnesium bromide to form 1-ethynylcyclohexanol. This intermediate is then esterified using methanol and a suitable acid catalyst to yield methyl 1-ethynylcyclohexane-1-carboxylate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to its production.
化学反应分析
Types of Reactions
Methyl 1-ethynylcyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 1-ethynylcyclohexane-1-carboxylic acid.
Reduction: 1-ethynylcyclohexanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 1-ethynylcyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of methyl 1-ethynylcyclohexane-1-carboxylate depends on the specific reactions it undergoes. For example, in oxidation reactions, the ethynyl group is converted to a carboxylic acid through the addition of oxygen atoms. In reduction reactions, the ester group is converted to an alcohol through the addition of hydrogen atoms. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
Methyl 1-cyclohexene-1-carboxylate: Similar in structure but lacks the ethynyl group.
Methyl 1-cyclohexane-1-carboxylate: Similar in structure but lacks the ethynyl group and the double bond in the ring.
Uniqueness
Methyl 1-ethynylcyclohexane-1-carboxylate is unique due to the presence of both an ethynyl group and a carboxylate ester.
属性
分子式 |
C10H14O2 |
|---|---|
分子量 |
166.22 g/mol |
IUPAC 名称 |
methyl 1-ethynylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H14O2/c1-3-10(9(11)12-2)7-5-4-6-8-10/h1H,4-8H2,2H3 |
InChI 键 |
MSJXLQZLZWSWJR-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1(CCCCC1)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


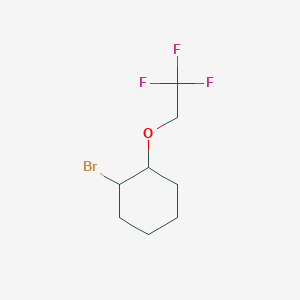
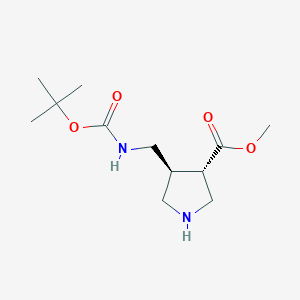
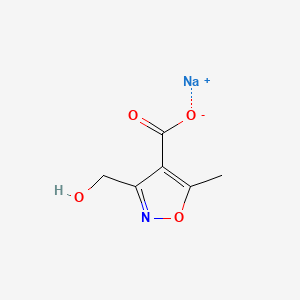
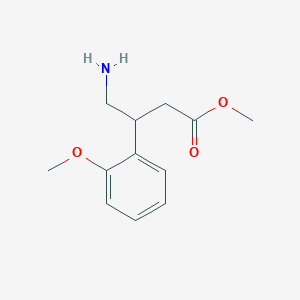
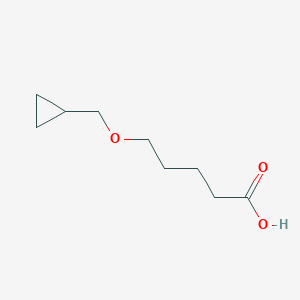
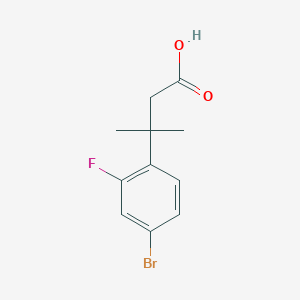
![tert-Butyl (((3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl)methyl)carbamate hydrochloride](/img/structure/B15312276.png)
![[3-(Oxane-2-amido)phenyl]boronic acid](/img/structure/B15312289.png)
![2-(tert-Butoxycarbonyl)-8-fluoro-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B15312293.png)
![Tert-butyl 4-ethynyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B15312307.png)
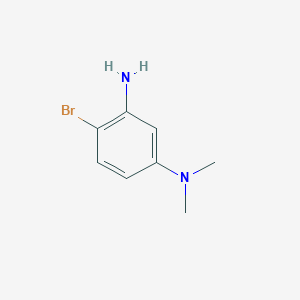
![1-[4-(Methylamino)piperidin-1-yl]propan-1-onedihydrochloride](/img/structure/B15312316.png)
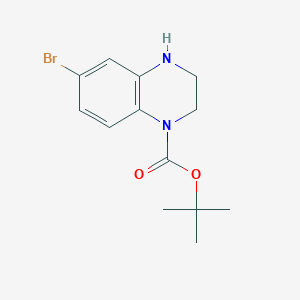
![rac-5-({[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-1-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B15312322.png)
